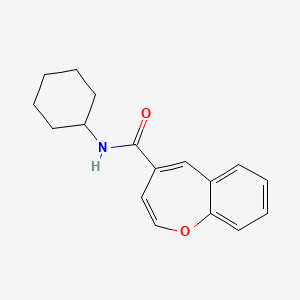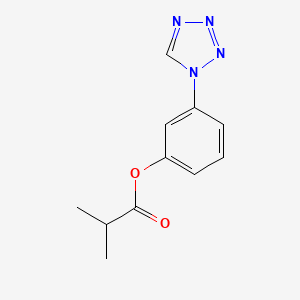
3-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-methylpropanoate typically involves the reaction of a phenyl derivative with a tetrazole precursor. One common method is the cycloaddition of sodium azide with an appropriate nitrile in the presence of a catalyst such as zinc chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis or the use of ionic liquids as solvents. These methods offer advantages like shorter reaction times, higher yields, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen species.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines .
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
1H-1,2,4-Triazole derivatives: Another class of nitrogen-containing heterocycles with comparable properties.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are used in similar applications.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-methylpropanoate is unique due to the presence of the tetrazole ring, which provides distinct electronic properties and a high degree of stability. This makes it particularly useful in applications where stability and specific interactions with biological targets are required .
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)11(16)17-10-5-3-4-9(6-10)15-7-12-13-14-15/h3-8H,1-2H3 |
InChI Key |
JRNGNQUDKNMQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11321896.png)
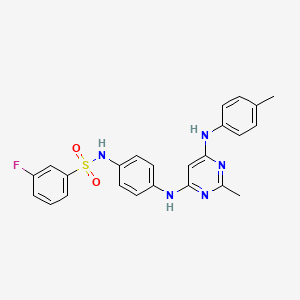
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11321915.png)
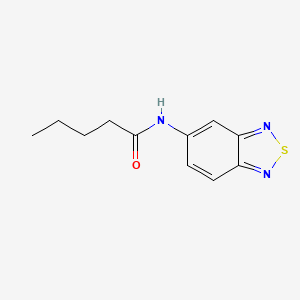
![8-(2,5-dimethoxyphenyl)-10-(3-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321921.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11321923.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11321928.png)
![10-(3,4-dimethoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11321936.png)
![2-(3,4-dimethoxyphenyl)-7-(2,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321943.png)
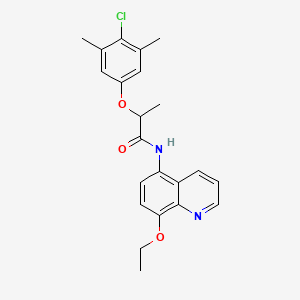
![4-(benzylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321954.png)
![5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B11321960.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)
